

Technical Guide: Activation of GPR18 and

**GPR55** by Abnormal Cannabidiol (Abn-CBD)

Author: BenchChem Technical Support Team. Date: December 2025



Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a detailed technical overview of the pharmacological interactions between **Abnormal cannabidiol** (Abn-CBD), a non-psychotropic cannabinoid, and the G protein-coupled receptors GPR18 and GPR55. It consolidates quantitative data, outlines detailed experimental protocols, and visualizes the associated signaling pathways.

## **Quantitative Data Summary**

**Abnormal cannabidiol** (Abn-CBD) and its related synthetic analog, O-1602, have been identified as agonists for both GPR18 and GPR55.[1][2][3] Their activity profiles, however, show differences in potency and the downstream pathways they engage. The following tables summarize the key quantitative metrics for Abn-CBD and comparator compounds at these receptors.

Table 1: Potency (EC<sub>50</sub>) of Cannabinoids at GPR18 and GPR55



| Compound            | Receptor | Assay Type       | Cell Line | EC <sub>50</sub> Value | Reference |
|---------------------|----------|------------------|-----------|------------------------|-----------|
| Abn-CBD             | GPR18    | -                | -         | < 835 nM               | [1]       |
| Abn-CBD             | GPR55    | GTPyS<br>Binding | HEK293    | 2.5 μΜ                 | [4][5]    |
| Abn-CBD             | GPR55    | GTPyS<br>Binding | HEK293T   | ~2.5 nM                | [6]       |
| O-1602              | GPR18    | -                | -         | 65 nM                  | [1]       |
| O-1602              | GPR55    | GTPyS<br>Binding | HEK293    | 13 nM                  | [4]       |
| O-1602              | GPR55    | GTPyS<br>Binding | HEK293T   | ~1.4 nM                | [6]       |
| Δ <sup>9</sup> -THC | GPR55    | GTPyS<br>Binding | HEK293    | 26 nM                  | [4]       |
| AM251               | GPR55    | GTPyS<br>Binding | HEK293    | 39 nM                  | [4]       |

Note: A significant discrepancy exists in the reported EC<sub>50</sub> values for Abn-CBD at GPR55, potentially reflecting differences in assay conditions or cell systems.[4][6]

Table 2: Receptor Selectivity of Abn-CBD

| Compound | Receptor        | Assay Type    | EC <sub>50</sub> / K <sub>i</sub> Value | Reference |
|----------|-----------------|---------------|-----------------------------------------|-----------|
| Abn-CBD  | GPR55           | GTPyS Binding | 2.5 μΜ                                  | [5]       |
| Abn-CBD  | CB <sub>1</sub> | GTPyS Binding | > 30 μM                                 | [5]       |
| Abn-CBD  | CB <sub>2</sub> | GTPyS Binding | > 30 μM                                 | [5]       |

# **GPR18 Signaling and Activation by Abn-CBD**

GPR18 has been proposed as a candidate cannabinoid receptor, though its pharmacology is complex.[7][8] It signals through multiple G-protein subtypes and demonstrates biased



agonism, where a ligand can preferentially activate one signaling pathway over another.

### **GPR18 Signaling Pathways**

Activation of GPR18 by agonists like Abn-CBD has been shown to engage both Gαi/o and Gαq protein pathways.[7][8]

- Gαi/o Pathway: This pathway is typically associated with the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. Activation of Gαi/o by Abn-CBD also leads to the phosphorylation of ERK1/2, a key step in the mitogen-activated protein kinase (MAPK) cascade. This effect is sensitive to Pertussis toxin (PTX), a known inhibitor of Gαi/o proteins.
   [7]
- Gαq Pathway: Abn-CBD stimulates Gαq-mediated signaling, resulting in the activation of phospholipase C (PLC), which in turn leads to an increase in intracellular calcium ([Ca²+]i).[7]
- β-Arrestin Recruitment: Notably, while ligands like Δ<sup>9</sup>-THC induce β-arrestin recruitment to GPR18, Abn-CBD does not produce a significant concentration-dependent response in β-arrestin recruitment assays.[7] This indicates that Abn-CBD is a biased agonist at GPR18, preferentially activating G-protein-dependent pathways over the β-arrestin pathway.





Click to download full resolution via product page

GPR18 signaling pathway activated by Abn-CBD.

# **GPR55 Signaling and Activation by Abn-CBD**

GPR55 is another putative cannabinoid receptor that is activated by Abn-CBD and various other cannabinoids and lysophospholipids.[9][10] Its activation is primarily linked to G $\alpha$ q and G $\alpha$ 12/13 G-proteins.[11]

### **GPR55 Signaling Pathways**

• Gαq Pathway: Similar to its effect on GPR18, Abn-CBD binding to GPR55 activates Gαq, stimulating PLC and leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>)



into inositol trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG). IP<sub>3</sub> subsequently triggers the release of calcium from intracellular stores.[11][12]

Gα12/13 Pathway: GPR55 activation is strongly coupled to Gα12/13, which in turn activates
the small GTPase RhoA and its downstream effector, Rho-associated kinase (ROCK).[11]
[12] This pathway is crucial for regulating the actin cytoskeleton and processes like cell
migration.





Click to download full resolution via product page

GPR55 signaling pathway activated by Abn-CBD.

## **Experimental Protocols**

The characterization of Abn-CBD's activity at GPR18 and GPR55 relies on a suite of established in vitro pharmacological assays.

### [35S]GTPyS Binding Assay

This assay measures the activation of a GPCR by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPyS, to G-proteins upon receptor stimulation.

#### Methodology:

- Membrane Preparation: HEK293 cells stably or transiently expressing the receptor of interest (GPR18 or GPR55) are harvested and homogenized in a lysis buffer. The cell lysate is centrifuged to pellet the membranes, which are then washed and resuspended in an assay buffer.
- Assay Reaction: Membranes are incubated in a buffer containing GDP, [35S]GTPγS, and varying concentrations of Abn-CBD. The incubation is typically carried out for 60 minutes at 30°C.
- Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filter mats, which trap the membranes with bound [35S]GTPγS.
- Quantification: The radioactivity retained on the filters is measured using a scintillation counter. Non-specific binding is determined in the presence of excess unlabeled GTPyS.
- Data Analysis: The specific binding is plotted against the logarithm of the agonist concentration, and the EC<sub>50</sub> and E<sub>max</sub> values are determined using a non-linear regression fit.[6]





Click to download full resolution via product page

Workflow for a [35S]GTPyS Binding Assay.

## **Calcium Mobilization Assay**

This assay measures the increase in intracellular calcium concentration ([Ca<sup>2+</sup>]i) that occurs downstream of G $\alpha$ q activation.

#### Methodology:

- Cell Preparation: HEK293 or CHO cells expressing the target receptor are seeded into 96- or 384-well black, clear-bottom plates.
- Dye Loading: Cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM) for approximately 30-60 minutes at 37°C.
- Compound Addition: The plate is placed in a fluorescence plate reader (e.g., FLIPR, FlexStation). Baseline fluorescence is measured before the automated addition of Abn-CBD at various concentrations.
- Signal Detection: Fluorescence intensity is monitored in real-time immediately following compound addition. An increase in fluorescence corresponds to an increase in [Ca<sup>2+</sup>]i.
- Data Analysis: The peak fluorescence response is plotted against the logarithm of the agonist concentration to determine the EC<sub>50</sub> value.[7][12]



Click to download full resolution via product page

Workflow for a Calcium Mobilization Assay.

### **B-Arrestin Recruitment Assay**

This assay is used to determine if receptor activation leads to the recruitment of  $\beta$ -arrestin, a key event in receptor desensitization, internalization, and G-protein-independent signaling.



#### Methodology:

- Cell Line: A specialized cell line, such as the DiscoveRx PathHunter CHO-K1 line, is used.[7]
   These cells stably express the GPCR of interest fused to a fragment of β-galactosidase and β-arrestin fused to the complementary fragment.
- Cell Plating and Stimulation: Cells are plated in 384-well plates. The following day, they are incubated with varying concentrations of Abn-CBD for 90 minutes at 37°C.
- Detection: A detection reagent containing the chemiluminescent substrate for βgalactosidase is added. The plate is incubated for 60 minutes at room temperature.
- Signal Measurement: Receptor activation forces the complementation of the β-galactosidase fragments, creating an active enzyme. The resulting chemiluminescent signal is measured using a plate reader.
- Data Analysis: The signal intensity is plotted against the logarithm of the agonist concentration to assess the recruitment response.



Click to download full resolution via product page

Workflow for a β-Arrestin Recruitment Assay.

# **Conclusion and Implications**

Abnormal cannabidiol acts as a dual agonist at GPR18 and GPR55, with a preference for GPR55 in many reported systems. Its activity at GPR18 is a clear example of biased agonism, as it potently activates G-protein signaling ( $G\alpha i/o$  and  $G\alpha q$ ) without significantly engaging the  $\beta$ -arrestin pathway.[7] This biased signaling may have important therapeutic implications, potentially allowing for the selective activation of desired downstream effects while avoiding others that might be associated with  $\beta$ -arrestin, such as receptor desensitization or off-target effects.



The engagement of these two receptors by a non-psychotropic cannabinoid highlights their potential as therapeutic targets for a range of conditions. Studies have demonstrated that Abn-CBD's actions through these receptors can reduce inflammation, promote wound healing, and exert anti-tumor effects in resistant cancers.[3][13][14] The detailed understanding of its pharmacology, including specific signaling pathways and quantitative metrics, is essential for the rational design and development of novel therapeutics targeting the GPR18 and GPR55 receptor systems.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. mdpi.com [mdpi.com]
- 2. Potential Metabolic and Behavioural Roles of the Putative Endo- cannabinoid Receptors GPR18, GPR55 and GPR119 in Feeding PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor Activity of Abnormal Cannabidiol and Its Analog O-1602 in Taxol-Resistant Preclinical Models of Breast Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 4. The orphan receptor GPR55 is a novel cannabinoid receptor PMC [pmc.ncbi.nlm.nih.gov]
- 5. Abn-CBD | GPR55 | Tocris Bioscience [tocris.com]
- 6. The novel endocannabinoid receptor GPR55 is activated by atypical cannabinoids but does not mediate their vasodilator effects PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of GPR18 by cannabinoid compounds: a tale of biased agonism PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic Exploitation of GPR18: Beyond the Cannabinoids? PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor PMC [pmc.ncbi.nlm.nih.gov]



- 11. Elucidation of GPR55-Associated Signaling behind THC and LPI Reducing Effects on Ki67-Immunoreactive Nuclei in Patient-Derived Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current PMC [pmc.ncbi.nlm.nih.gov]
- 13. Abnormal cannabidiol attenuates experimental colitis in mice, promotes wound healing and inhibits neutrophil recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Atypical Cannabinoid Abn-CBD Reduces Inflammation and Protects Liver, Pancreas, and Adipose Tissue in a Mouse Model of Prediabetes and Non-alcoholic Fatty Liver Disease
   PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: Activation of GPR18 and GPR55 by Abnormal Cannabidiol (Abn-CBD)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b056573#gpr18-and-gpr55-activation-by-abnormal-cannabidiol]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com